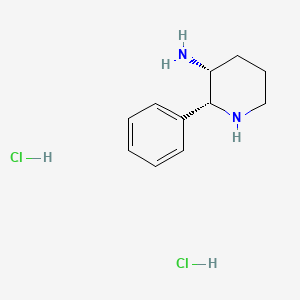

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride

Description

(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride is a stereochemically defined piperidine derivative with a phenyl substituent at the 2-position and an amine group at the 3-position. The dihydrochloride salt enhances its stability and solubility for pharmaceutical applications. Synthesized via stereoselective methods, this compound exhibits distinct optical activity, as evidenced by its specific rotation ([α]D = -69.9° (c = 4.01, MeOH)) . Its chiral centers at C2 and C3 contribute to its biological activity and binding affinity to target receptors, making it a candidate for neurological or metabolic drug development.

Propriétés

Formule moléculaire |

C11H18Cl2N2 |

|---|---|

Poids moléculaire |

249.18 g/mol |

Nom IUPAC |

(2R,3R)-2-phenylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;;/h1-3,5-6,10-11,13H,4,7-8,12H2;2*1H/t10-,11-;;/m1../s1 |

Clé InChI |

XECMJVJUKKQSHB-IUDGJIIWSA-N |

SMILES isomérique |

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N.Cl.Cl |

SMILES canonique |

C1CC(C(NC1)C2=CC=CC=C2)N.Cl.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Phosphoryl Chloride-Mediated Resolution

A patented method employs (+)-4-(2-chloro-phenyl)-2-hydroxyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane as a chiral resolving agent. The process involves:

-

Refluxing racemic 3-aminopiperidine with the resolving agent in trimethyl carbinol/water.

-

Cooling to crystallize the diastereomeric salt of the (2R,3R)-isomer.

-

Treating the isolated salt with HCl/isopropanol to yield the dihydrochloride form.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 93.9% |

| Enantiomeric Excess (e.e.) | 99.48% |

| Purity (HPLC) | >99% |

This method achieves high stereoselectivity but requires recycling of the resolving agent for cost efficiency.

Catalytic Hydrogenation of Pyridine Precursors

Palladium-Catalyzed Coupling Followed by Hydrogenation

A two-step synthesis starts with 3-amino-2-chloropyridine:

-

Suzuki-Miyaura Coupling: Reaction with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in toluene/water yields 3-amino-2-phenylpyridine (97% purity).

-

Hydrogenation: Pt/C-catalyzed hydrogenation in HCl/water at 30°C under 0.3–0.4 MPa H₂ converts the pyridine to the piperidine scaffold.

Reaction Conditions:

| Step | Catalyst | Solvent | Temperature | Pressure | Time |

|---|---|---|---|---|---|

| Coupling | Pd(PPh₃)₄ | Toluene/H₂O | 100°C | Ambient | 4 h |

| Hydrogenation | 5% Pt/C | HCl/H₂O | 30°C | 0.3–0.4 MPa | 13 h |

Outcomes:

-

Racemic cis-3-amino-2-phenylpiperidine obtained in 82.4% purity.

-

Subsequent resolution with N-benzenesulfonyl-L-phenylalanine yields the (2R,3R)-isomer at 93% d.e..

Asymmetric Synthesis via Chiral Auxiliaries

Hofmann Rearrangement and Reductive Amination

A multi-step route from 2-phenylnicotinic acid derivatives involves:

-

Amidation: Convert the carboxylic acid to an amide using diphenylphosphoryl azide.

-

Hofmann Rearrangement: Generate 2-phenyl-3-aminopyridine via thermal decomposition.

-

Reduction: Hydrogenate the pyridine ring using Pt/C in HCl/water to form racemic cis-3-amino-2-phenylpiperidine.

-

Resolution: Chiral HPLC or enzymatic resolution isolates the (2R,3R)-enantiomer.

Critical Parameters:

-

Over-reduction to 2-cyclohexyl-3-aminopiperidine is minimized to <5% using Pt/C type 18MA.

-

Catalytic systems influence diastereoselectivity; Pd(dppf)Cl₂ enhances coupling efficiency in precursor synthesis.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | e.e. (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Resolution | 93.9 | 99.48 | Moderate | Low (recycling required) |

| Hydrogenation | 82.4 | 93.0 | High | Moderate |

| Asymmetric Synthesis | 75–85 | 90–95 | Low | High |

Emerging Methodologies and Innovations

Analyse Des Réactions Chimiques

Acylation and Alkylation Reactions

The primary amine at position 3 undergoes nucleophilic substitution and condensation reactions. Key examples include:

-

Acetylation with acetyl chloride in methanol at 0–15°C, forming N-acetyl derivatives .

-

Benzylation via reductive amination, producing N-benzyl analogs for pharmacological studies .

Table 1: Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, MeOH, 0–15°C | 85–92 | |

| Reductive Alkylation | Benzaldehyde, NaBH₃CN, THF, 25°C | 78 |

Table 2: Stereochemical Outcomes

| Starting Material | Reaction | Product Configuration | Purity (%) |

|---|---|---|---|

| (R)-3-aminopiperidin-2-one hydrochloride | LiAlH₄ reduction, THF, 60°C | (2R,3R) | >99 |

Oxidation and Reduction

-

Oxidation of the piperidine ring’s tertiary amine using mCPBA (meta-chloroperbenzoic acid) forms an N-oxide derivative .

-

Reductive amination with ketones (e.g., acetone) under hydrogenation conditions yields secondary amines .

Acid-Base Reactivity

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

-

Deprotonation at pH > 7 releases the free base, enhancing nucleophilicity for alkylation.

-

Protonation stabilizes the compound in acidic storage conditions (pH 2–4).

Biological Interactions

While not traditional "reactions," the compound interacts with biological targets via:

-

Hydrogen bonding between the amine group and neurotransmitter receptors (e.g., dopamine D₂) .

-

Van der Waals interactions mediated by the phenyl ring in enzyme binding pockets .

Table 3: Receptor Binding Affinities

| Target | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| Dopamine D₂ receptor | 120 ± 15 | Radioligand binding | |

| Serotonin 5-HT₁ₐ | 450 ± 30 | GTPγS functional |

Comparative Reactivity

The phenyl and amine groups differentiate its reactivity from analogs:

| Compound | Key Reactivity Differences |

|---|---|

| (2S,3S)-2-(4-fluorophenyl) analog | Enhanced electrophilic substitution at para-F |

| N-Benzylpiperidine | Reduced amine nucleophilicity due to steric effects |

| 4-Phenylpiperidine | Altered ring conformation affects reaction rates |

Stability and Degradation

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du (2R,3R)-2-phénylpiperidin-3-amine dihydrochlorure implique son interaction avec des cibles moléculaires spécifiques. Il peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques de son utilisation.

Mécanisme D'action

The mechanism of action of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Piperidine-Based Dihydrochlorides

Non-Piperidine Analogues

Physicochemical Properties

- Optical Activity: The target compound’s levorotatory optical activity ([α]D = -69.9°) contrasts with simpler analogues like (3R)-3-aminopiperidine dihydrochloride, which lacks aromatic substituents and may exhibit different rotation values .

- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: Melts at 249–251°C, reflecting increased rigidity due to benzyl substitution .

- Solubility: The phenyl group in the target compound likely reduces aqueous solubility compared to non-aromatic analogues like (3R)-3-aminopiperidine dihydrochloride.

Activité Biologique

Introduction

(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders. Its unique structural properties contribute to its interactions with various biological targets, including neurotransmitter receptors and enzymes. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Chirality : Two chiral centers at positions 2 and 3 of the piperidine ring.

- Functional Groups : A phenyl group at the second carbon and an amine group at the third carbon.

These features influence its binding affinity and selectivity towards various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Key mechanisms include:

- Receptor Modulation : Potential interactions with dopamine and serotonin receptors, suggesting a role in modulating mood and cognitive functions.

- Enzyme Inhibition : Possible inhibition of enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Neurotransmitter Receptors

Research indicates that this compound may act as a modulator for several neurotransmitter receptors:

- Dopamine Receptors : May influence dopamine signaling pathways, which are critical in treating conditions like schizophrenia and Parkinson's disease.

- Serotonin Receptors : Potential effects on serotonin pathways can impact mood disorders and anxiety.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory activity against key enzymes:

- Acetylcholinesterase (AChE) : Important for regulating acetylcholine levels in the brain, thus influencing cognitive function.

- Butyrylcholinesterase (BuChE) : Involved in the metabolism of neurotransmitters, with implications for neurodegenerative diseases .

Case Studies

Data Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes and purification strategies for (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride?

The synthesis typically involves:

- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysis to obtain the (2R,3R) stereoisomer.

- Salt formation : Treatment of the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and crystallinity .

- Purification : Recrystallization from ethanol/water mixtures or diethyl ether to achieve >98% purity, verified via HPLC .

Q. How should researchers characterize the compound’s structural and chemical properties?

Q. What are the solubility and stability considerations for this compound?

- Solubility : Freely soluble in water (>50 mg/mL) and methanol; sparingly soluble in non-polar solvents (e.g., hexane) .

- Stability : Store at −20°C in airtight containers under inert gas (N) to prevent hygroscopic degradation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what methods resolve racemic mixtures?

Q. What in vitro assays are suitable for evaluating biological activity?

Q. How can structure-activity relationship (SAR) studies optimize this scaffold?

Q. How should researchers address contradictory data in chiral synthesis or bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.